1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
Description
The compound 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate (hereafter referred to as the "target compound") is a structurally complex molecule characterized by a naphthyl-benzoate ester backbone, a carbohydrazonoyl linker, and a 4-toluidino-substituted oxoacetyl group. Key structural and physicochemical properties include:
- Molecular Formula: C₂₈H₂₃N₃O₄ .
- Monoisotopic Mass: 465.16940 Da .
- SMILES:
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC(=C4)C. - Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 213.8 Ų, indicating moderate conformational flexibility in gas-phase analyses .
The 4-toluidino (para-methyl anilino) group contributes electron-donating effects, while the 3-methylbenzoate ester enhances lipophilicity.
Properties
CAS No. |
769152-33-2 |
|---|---|
Molecular Formula |
C28H23N3O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C28H23N3O4/c1-18-10-13-22(14-11-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-20(23)12-15-25(24)35-28(34)21-8-5-6-19(2)16-21/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
IIMHGMHWNISSBS-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the oxo(4-toluidino)acetyl intermediate.
Carbohydrazonoyl linkage formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the carbohydrazonoyl linkage.
Coupling with 2-naphthyl 3-methylbenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3-methylbenzoate under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorine, nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or marker in biological studies, particularly in the investigation of enzyme activities or protein interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
Toluidino/Amino Group Modifications
Benzoate Ester Modifications
Physicochemical and Structural Properties
Biological Activity
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is an organic compound with potential therapeutic applications. Its molecular structure suggests various biological activities, which have been the subject of recent research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 465.5 g/mol
- SMILES Notation: CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC
The compound features a naphthyl moiety coupled with a hydrazone group, which is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hydrazone linkage is known to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties: Some derivatives of hydrazones have shown significant antimicrobial activity. While specific data for this compound is limited, the structural characteristics suggest potential efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects: Compounds featuring similar functional groups have been reported to possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity: The presence of carbonyl and hydrazone groups may allow the compound to interact with specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Induction of Apoptosis: By activating apoptotic pathways in cancer cells, this compound could lead to cell death and reduced tumor growth.
Case Studies and Research Findings
While comprehensive literature on this specific compound is limited, related studies provide insights into its potential applications:
- Study on Hydrazone Derivatives: Research has demonstrated that hydrazone derivatives can inhibit cancer cell proliferation. For instance, a study highlighted that certain hydrazones induce apoptosis in breast cancer cells through mitochondrial pathways .
- Antimicrobial Testing: A related compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the naphthyl and hydrazone components may contribute to such effects .
- Anti-inflammatory Investigations: Similar compounds have been evaluated for their ability to reduce inflammation in animal models by modulating the expression of inflammatory markers .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 356.12410 | 182.7 |
| [M+Na]+ | 378.10604 | 191.3 |
| [M+NH4]+ | 373.15064 | 186.6 |
| [M+K]+ | 394.07998 | 187.0 |
| [M-H]- | 354.10954 | 185.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
